
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate
Vue d'ensemble
Description
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, also known as GATA, is a synthetic organic compound . It has a molecular formula of C14H18O10 and a molecular weight of 346.29 .
Molecular Structure Analysis
The molecular structure of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate consists of 14 carbon atoms, 18 hydrogen atoms, and 10 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is a white solid . It has a molecular weight of 346.29 and a molecular formula of C14H18O10 .Applications De Recherche Scientifique
Starting Material in Enantiomerically Pure Compound Syntheses
“D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate” is a hexanoic acid that is used as a starting material in enantiomerically pure compound syntheses . This application is particularly important in the field of organic chemistry where the synthesis of enantiomerically pure compounds is often required.
Carbohydrate Syntheses
In addition to its use in enantiomerically pure compound syntheses, “D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate” is also used in carbohydrate syntheses . This makes it a valuable tool in the field of carbohydrate chemistry.
Floral Nectar Component
Research has shown that a L-Gulono-1,4-Lactone Oxidase Like Protein (MsGulLO) was detected in the floral nectar of Mucuna sempervirens, Fabaceae . This suggests that “D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate” could potentially play a role in the composition of floral nectar.
Hydrogen Peroxide Generation in Nectar
The same study also suggested that MsGulLO functions in hydrogen peroxide generation in nectar but not in plant ascorbate biosynthesis . This indicates that “D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate” could be involved in the generation of hydrogen peroxide in nectar.
Ascorbate Formation
“D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate” has been associated with ascorbate formation in rat liver microsomes . This suggests that it could potentially play a role in ascorbate biosynthesis in certain biological systems.
Building Blocks for Bioactive Compounds
Carbohydrate lactones, including “D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate”, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products . This makes them a valuable family of synthons for diverse types of transformations.
Mécanisme D'action
Target of Action
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is a derivative of D-Gulono-1,4-lactone . The primary target of D-Gulono-1,4-lactone is the enzyme L-gulono-1,4-lactone oxidoreductase (EC 1.1.3.8) , which catalyzes the last step of the biosynthesis of L-ascorbic acid (vitamin C) in plants and animals .
Mode of Action
It is known that d-gulono-1,4-lactone, the parent compound, is a substrate for l-gulono-1,4-lactone oxidoreductase . This enzyme catalyzes the conversion of D-Gulono-1,4-lactone to L-ascorbic acid . It is plausible that D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate may interact with this enzyme in a similar manner.
Biochemical Pathways
The primary biochemical pathway affected by D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is likely the biosynthesis of L-ascorbic acid (vitamin C) . Ascorbic acid is an essential nutrient involved in the repair of tissues and the enzymatic production of certain neurotransmitters . It is also an important antioxidant, helping to prevent damage to cells and tissues caused by free radicals .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of the parent compound, d-gulono-1,4-lactone, suggest that it is soluble in water and methanol , which could potentially influence the bioavailability of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate.
Result of Action
Given its potential interaction with l-gulono-1,4-lactone oxidoreductase, it may influence the production of l-ascorbic acid . This could have downstream effects on tissue repair, neurotransmitter production, and antioxidant activity .
Propriétés
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMFFZVZXMXCS-YVECIDJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]1[C@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







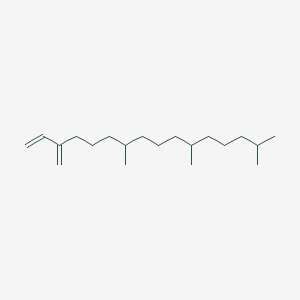
![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)

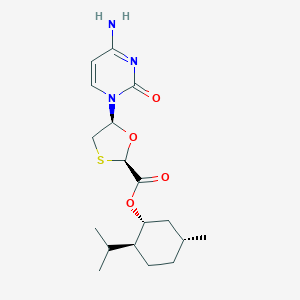
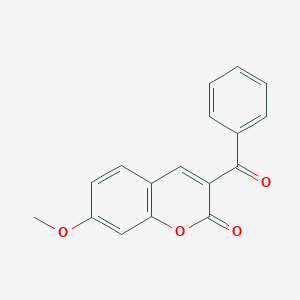

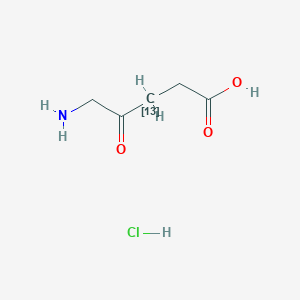
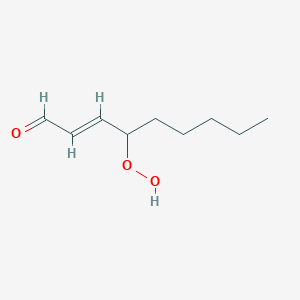
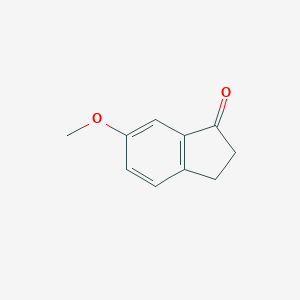
![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)